6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane
Description
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-12-3-6-14(7-4-12)18(20)21-19-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMJUHLIYYTNJZ-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Base-Catalyzed Protocol
In a representative procedure, thiochroman-4-one (1 mol) is dissolved in chloroform (20 mL) and reacted with 4-methylbenzaldehyde (1 mol) in the presence of piperidine (0.5 mL) under reflux for 5 hours. The reaction exploits the nucleophilic addition of the aldehyde to the ketone, followed by dehydration to yield the imine. Post-reaction, the mixture is evaporated, washed with water, and crystallized in ethanol, achieving moderate yields (70–73%). The use of chloroform as a solvent enhances reactant solubility, while piperidine acts as a mild base to deprotonate intermediates.
Alkaline Hydroxide-Mediated Optimization
Alternative protocols employ aqueous potassium hydroxide (KOH) to accelerate the condensation. For instance, a mixture of thiochroman-4-one (2 mmol) and 4-methylbenzaldehyde (2.4 mmol) in absolute ethanol (6 mL) is treated with 40% aqueous KOH at 0°C, followed by overnight stirring. This method improves regioselectivity, yielding 70% of the target compound after crystallization. The low-temperature conditions minimize side reactions, such as over-oxidation or polymerization.
Green Chemistry Approaches: Ionic Liquid Catalysis
Recent advancements emphasize sustainable synthesis using ionic liquids. A notable example utilizes 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄) as a dual solvent-catalyst.
Procedure and Mechanism
Thiochroman-4-one (1 mmol), 4-methylbenzaldehyde (1 mmol), and thiourea (1 mmol) are combined with [Bmim]HSO₄ (2 mL) and stirred at 70°C for 1 hour. The ionic liquid facilitates proton transfer and stabilizes the transition state, enabling a 92% yield of the product. This method eliminates volatile organic solvents and reduces energy consumption compared to traditional reflux techniques.
Post-Condensation Functionalization: Esterification and Oxidation
Esterification of the Imino Intermediate
The imino intermediate undergoes esterification with 4-methylbenzoyl chloride to introduce the benzoyloxy group. In a typical setup, the intermediate is dissolved in dichloromethane (DCM) and treated with 4-methylbenzoyl chloride (1.2 equivalents) in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography to isolate the final product.
Comparative Analysis of Synthetic Methods
The table below summarizes key preparation routes, highlighting yields, catalysts, and reaction conditions:
Mechanistic Insights and Challenges
Stereochemical Considerations
The E-configuration of the imino group is confirmed via standardized InChI strings. Computational modeling suggests that steric hindrance from the 6-methyl group favors the trans (E) isomer during condensation.
Purification Strategies
Final purification often involves silica gel chromatography using ethyl acetate/hexane mixtures (2:8 v/v) or recrystallization from ethanol. These steps are critical for removing unreacted aldehydes and byproducts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, pyridine, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiochromane derivatives.
Substitution: Amino or thiol-substituted thiochromane derivatives.
Scientific Research Applications
Organic Synthesis
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane serves as a valuable building block in organic synthesis. Its thiochromane structure allows for derivatization, leading to the formation of more complex molecules that can be utilized in various chemical applications .
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : The structural features may allow it to interact with cellular targets involved in cancer progression, making it a candidate for anticancer drug development .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that this compound could also possess such activities .
Pharmaceutical Development
Due to its unique structural characteristics, this compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity and influence signal transduction pathways positions it as an attractive target for therapeutic interventions .
Mechanism of Action
The mechanism of action of 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Findings and Implications
- 4-Methylbenzoyl Advantage : The 4-methylbenzoyl group consistently enhances activity in analogs, likely due to balanced hydrophobicity and steric effects .
- Substituent Effects : Electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., chloro) influence target binding and potency .
- Functional Group Roles: Imino groups may improve stability or hydrogen-bonding capacity compared to carboxamides or ketones .
Biological Activity
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is a compound that has garnered attention in recent years for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structure may contribute to its effectiveness against pathogens by interfering with their metabolic pathways or cellular functions.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that this compound can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to affect gene expression related to apoptosis and cell cycle regulation.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, thereby reducing their viability.
- Receptor Interaction : It may bind to specific cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound can alter the expression of genes associated with cell cycle progression and apoptosis, leading to increased cancer cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics. This suggests its potential as a novel antimicrobial agent.
Study 2: Anticancer Effects
In vitro experiments on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role as a pro-apoptotic agent.
| Study Focus | Findings |
|---|---|
| Antimicrobial | Significant MIC against various bacteria |
| Anticancer | Induction of apoptosis in breast cancer cells |
Q & A
Q. What are the established synthetic routes for 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane, and how is purity verified?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A common approach includes:
Formation of the oxime intermediate : React 4-methylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions to yield (4-methylbenzoyl)oxy hydroxylamine.
Imine formation : Condense the oxime with 6-methylthiochromane-4-one in a polar aprotic solvent (e.g., DMF) under reflux, using catalytic acetic acid to facilitate imine bond formation .
Q. Characterization :
Q. Table 1: Representative Synthetic Protocol
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 1 | NHOH·HCl, NaOH, HO/EtOH | (4-Methylbenzoyl)oxy hydroxylamine | 85% |
| 2 | 6-Methylthiochromane-4-one, DMF, 80°C | Target Compound | 75% |
Q. What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns can be analyzed via graph set theory to understand packing motifs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, imine C=N at ~1600 cm) .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal lattice inform stability and reactivity?
Methodological Answer:
- Hydrogen Bond Analysis : Use Etter’s graph set notation to classify interactions (e.g., D for hydrogen bond donors, A for acceptors). For example, N–H···O bonds may form R(8) motifs, stabilizing the lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond density. Stronger networks often delay decomposition temperatures.
Q. Table 2: Hydrogen Bond Parameters (Hypothetical Data)
| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|---|
| N–H | O=C | 2.89 | 158 | R(8) |
| C–H | π-system | 3.12 | 145 | C(6) |
Q. What computational methods predict biological activity based on structural analogs?
Methodological Answer:
- Molecular Docking : Compare the compound’s structure to thiochromanone derivatives with known antifungal activity (e.g., alignment with cytochrome P450 enzymes) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond counts to correlate with bioactivity. For example, higher logP may enhance membrane permeability .
Q. How do solvent and pH conditions affect tautomeric equilibria of the imino group?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic data interpretation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
